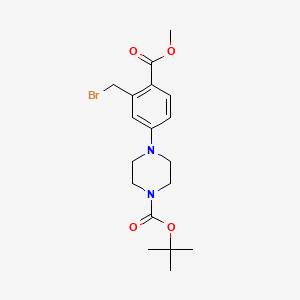
Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final compound “N/A”. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of compound “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo a series of chemical reactions under controlled conditions. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, the compound can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction could produce an alcohol. Substitution reactions result in the replacement of one functional group with another, leading to a variety of derivatives.
Scientific Research Applications
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, compound “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: The compound shows potential as a therapeutic agent due to its unique pharmacological properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, the compound binds to target proteins or enzymes, modulating their activity. This interaction triggers a cascade of biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Exhibits comparable biological activity but has a different mechanism of action.
Compound Z: Used in similar industrial applications but has distinct physical and chemical properties.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties. It offers a balance of reactivity, stability, and specificity, making it a versatile tool in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications highlight its significance in research and development.
Properties
Molecular Formula |
C18H25BrN2O4 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tert-butyl 4-[3-(bromomethyl)-4-methoxycarbonylphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-5-6-15(16(22)24-4)13(11-14)12-19/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
CEDMEAGNFHQGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















